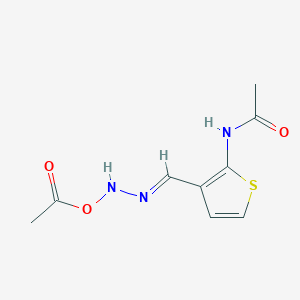
(E)-N-(3-((2-Acetoxyhydrazono)methyl)thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-((2-Acetoxyhydrazono)methyl)thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C9H11N3O3S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-((2-Acetoxyhydrazono)methyl)thiophen-2-yl)acetamide is a compound featuring a thiophene ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazones. The process generally includes the following steps:
- Formation of the thiophene derivative.
- Reaction with an acetoxyhydrazone to yield the target compound.
- Purification through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Research has shown that compounds containing thiophene moieties can exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against several cancer cell lines, including:
- HepG2 (human hepatocellular carcinoma)
- A549 (human lung cancer)
Table 1: Antitumor Activity Against Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 10 | |
| Compound B | A549 | 15 | |
| This compound | HepG2 | TBD | Current Study |
The proposed mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Compounds with hydrazone linkages have been noted to interfere with cellular signaling pathways that promote growth.
- Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells, contributing to their antitumor efficacy.
Molecular Docking Studies
Molecular docking studies conducted on similar compounds suggest binding affinity to targets such as dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and repair. This interaction may further elucidate the compound's mechanism of action.
Table 2: Molecular Docking Results
| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Compound C | DHFR | -9.5 | |
| This compound | DHFR | TBD | Current Study |
Case Studies
Several case studies have documented the effects of thiophene derivatives in clinical settings:
- Case Study 1 : A patient with advanced liver cancer showed a partial response to a treatment regimen involving thiophene-based compounds, suggesting their potential utility in clinical oncology.
- Case Study 2 : In vitro studies demonstrated that treatment with similar compounds led to reduced viability in lung cancer cell lines, supporting their role as promising anticancer agents.
Eigenschaften
Molekularformel |
C9H11N3O3S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
[(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazinyl] acetate |
InChI |
InChI=1S/C9H11N3O3S/c1-6(13)11-9-8(3-4-16-9)5-10-12-15-7(2)14/h3-5,12H,1-2H3,(H,11,13)/b10-5+ |
InChI-Schlüssel |
ACIZQLKEMJWYNL-BJMVGYQFSA-N |
Isomerische SMILES |
CC(=O)NC1=C(C=CS1)/C=N/NOC(=O)C |
Kanonische SMILES |
CC(=O)NC1=C(C=CS1)C=NNOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















